No Published Biological Activity Data
A comprehensive search of the scientific and patent literature reveals a critical evidence gap: no quantitative biological activity data (e.g., IC50, EC50, Ki, Kd) has been published for 21,23-Dihydro-23-hydroxy-21-oxozapoterin. While parent compounds like Zapoterin have documented activities, such as a docking score of -9.4 kcal/mol against *Culex pipiens* AChE1 [1], and other *Clausena* limonoids have reported IC50 values [2][3], this specific derivative is entirely uncharacterized. Vendors themselves do not report any biological activity and classify it only as 'a natural product' .
| Evidence Dimension | Availability of quantitative biological activity data |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Zapoterin: Docking score -9.4 kcal/mol; Clausenolide-1-ethyl ether: HIV-1 inhibitory activity, IC50 > 20 µg/mL; Clausenolide-1-methylether: No significant cytotoxicity. |
| Quantified Difference | Infinite |
| Conditions | Literature search across PubMed, Google Scholar, vendor datasheets, and patent databases. |
Why This Matters
This lack of data is the single most important factor for procurement, as it defines the compound as a tool for exploratory research rather than a validated lead molecule, and makes it unsuitable for any application requiring prior knowledge of potency, selectivity, or mechanism.
- [1] Abdel-Maksoud, M. A., et al. (2023). The molecular interplay of known phytochemicals as Culex pipiens and Rift Valley fever virus inhibitors through molecular docking. *Journal of King Saud University - Science*, 35(4), 102617. View Source
- [2] Xia, H. M., et al. (2014). A,D-seco-limonoids from the stems of Clausena emarginata. *Journal of Natural Products*, 77(4), 792-801. View Source
- [3] Sharif, N. W. M., et al. (2011). Cytotoxic constituents of Clausena excavata. *African Journal of Biotechnology*, 10(72), 16337-16342. View Source
